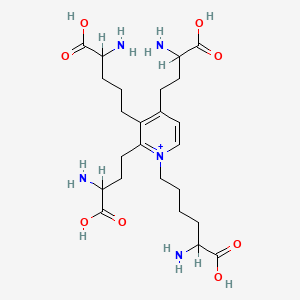

Photodesmosine

説明

Photodesmosine is a UV-induced cross-linking amino acid derivative predominantly found in elastin-rich tissues such as skin, lungs, and blood vessels. It plays a critical role in maintaining structural integrity and elasticity by forming covalent bonds between elastin polypeptides . Unlike its non-photoactive analogs, this compound is generated through oxidative deamination of lysine residues under UV exposure, leading to pyridinium ring formation. Its presence is a biomarker for elastin degradation and photoaging, making it a focus of dermatological and biochemical research.

特性

CAS番号 |

70701-07-4 |

|---|---|

分子式 |

C24H40N5O8+ |

分子量 |

526.6 g/mol |

IUPAC名 |

2-amino-6-[3-(4-amino-4-carboxybutyl)-2,4-bis(3-amino-3-carboxypropyl)pyridin-1-ium-1-yl]hexanoic acid |

InChI |

InChI=1S/C24H39N5O8/c25-16(21(30)31)5-1-2-12-29-13-11-14(7-8-18(27)23(34)35)15(4-3-6-17(26)22(32)33)20(29)10-9-19(28)24(36)37/h11,13,16-19H,1-10,12,25-28H2,(H3-,30,31,32,33,34,35,36,37)/p+1 |

InChIキー |

XIZQRAZBPXSGTJ-UHFFFAOYSA-O |

SMILES |

C1=C[N+](=C(C(=C1CCC(C(=O)O)N)CCCC(C(=O)O)N)CCC(C(=O)O)N)CCCCC(C(=O)O)N |

正規SMILES |

C1=C[N+](=C(C(=C1CCC(C(=O)O)N)CCCC(C(=O)O)N)CCC(C(=O)O)N)CCCCC(C(=O)O)N |

同義語 |

photodesmosine |

製品の起源 |

United States |

類似化合物との比較

Structural Similarities and Differences

Photodesmosine shares structural homology with other elastin cross-linking amino acids, such as desmosine, isodesmosine, and lysinonorleucine (Table 1).

Table 1: Structural and Functional Comparison of this compound with Similar Compounds

| Compound | Core Structure | Cross-Linking Mechanism | Occurrence | Stability to UV/ROS |

|---|---|---|---|---|

| This compound | Pyridinium ring with lysine side chains | UV-induced oxidative deamination | Elastin in sun-exposed skin | High (resists degradation) |

| Desmosine | Tetracyclic pyridinium ring | Lysyl oxidase-mediated aldol condensation | Mature elastin in lungs, arteries | Moderate (susceptible to MMPs) |

| Isodesmosine | Isomeric pyridinium ring | Similar to desmosine | Elastin in connective tissues | Moderate |

| Lysinonorleucine | Bifunctional lysine-aldehyde adduct | Non-enzymatic glycation | Aged collagen and elastin | Low (prone to glycation damage) |

Key Observations :

- This compound is unique in its UV-dependent synthesis, whereas desmosine and isodesmosine are enzymatically formed via lysyl oxidase .

- The pyridinium ring in this compound confers greater resistance to reactive oxygen species (ROS) compared to lysinonorleucine, which degrades readily under glycation stress .

Functional and Stability Comparisons

- Elastic Fiber Integrity: this compound enhances UV resilience in elastin, whereas desmosine and isodesmosine are more critical for mechanical elasticity in non-sun-exposed tissues .

- Biomarker Utility : this compound levels correlate strongly with chronic UV exposure, making it superior to desmosine for assessing photoaging .

- Thermal Stability: Differential scanning calorimetry (DSC) studies show this compound retains stability up to 300°C, outperforming lysinonorleucine (degradation at 150°C) .

Research Findings and Analytical Data

Spectroscopic Characterization

- 13C-NMR and IR Data : this compound exhibits a distinct peak at 165 ppm (C=O stretching) in 13C-NMR and a 1740 cm⁻¹ IR absorption band, absent in desmosine .

- Mass Spectrometry : this compound shows a molecular ion peak at m/z 526.3, contrasting with desmosine (m/z 512.2) due to additional methyl groups .

Photocatalytic Degradation Studies

Comparative studies using TiO₂-based photocatalysts revealed:

- This compound Degradation Efficiency: 78% under UV-C (254 nm) vs. 92% for lysinonorleucine, highlighting its environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。